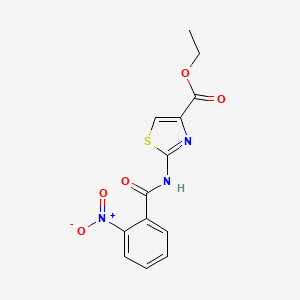

Ethyl 2-(2-nitrobenzamido)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(2-nitrobenzoyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O5S/c1-2-21-12(18)9-7-22-13(14-9)15-11(17)8-5-3-4-6-10(8)16(19)20/h3-7H,2H2,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUHGJYKRKPQIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-nitrobenzamido)thiazole-4-carboxylate typically involves a multi-step process. One common method starts with the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions to form ethyl 2-aminothiazole-4-carboxylate . This intermediate is then reacted with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine in a suitable solvent like dichloromethane to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-nitrobenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

Substitution: Sodium hydroxide for hydrolysis or methanol with sulfuric acid for transesterification.

Major Products Formed

Reduction: Ethyl 2-(2-aminobenzamido)thiazole-4-carboxylate.

Substitution: 2-(2-nitrobenzamido)thiazole-4-carboxylic acid or various esters depending on the alcohol used.

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-(2-nitrobenzamido)thiazole-4-carboxylate exhibits significant antimicrobial properties. Research shows that thiazole derivatives, including this compound, are effective against a variety of bacterial and fungal strains. For instance, a study evaluated several thiazole derivatives for their minimum inhibitory concentration (MIC) against Bacillus subtilis and Aspergillus niger , demonstrating promising results for compounds with nitro and amino substituents .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Organism | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Ethyl 2-(2-nitrobenzamido)thiazole-4-carboxylate | Bacillus subtilis | 50 | Strong |

| Ethyl 2-(2-nitrobenzamido)thiazole-4-carboxylate | Aspergillus niger | 100 | Moderate |

Anticancer Potential

The compound also shows potential as an anticancer agent. Thiazole derivatives have been studied extensively for their ability to inhibit cancer cell proliferation. In particular, ethyl 2-(2-nitrobenzamido)thiazole-4-carboxylate has been evaluated against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The results indicate that thiazole derivatives can induce apoptosis in these cell lines, suggesting their role in cancer therapeutics .

Table 2: Anticancer Activity Against Different Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl 2-(2-nitrobenzamido)thiazole-4-carboxylate | HepG2 | 10 | Apoptosis induction |

| Ethyl 2-(2-nitrobenzamido)thiazole-4-carboxylate | MCF7 | 15 | Cell cycle arrest |

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, ethyl 2-(2-nitrobenzamido)thiazole-4-carboxylate has been investigated for its antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals was assessed through various assays, showing a strong capacity to reduce oxidative damage in cellular models .

Mechanistic Studies and Molecular Docking

Recent studies have employed molecular docking techniques to understand the interaction of ethyl 2-(2-nitrobenzamido)thiazole-4-carboxylate with biological targets. These studies reveal insights into the binding affinities of the compound with various proteins involved in microbial resistance and cancer progression. For example, docking analyses have indicated favorable interactions with bacterial DNA gyrase and human Bcl-2 proteins, which are critical targets for antibacterial and anticancer drugs respectively .

Table 3: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Remarks |

|---|---|---|

| DNA gyrase | -9.5 | Strong interaction |

| Bcl-2 | -8.3 | Potential inhibitor |

Mechanism of Action

The biological activity of ethyl 2-(2-nitrobenzamido)thiazole-4-carboxylate is primarily attributed to its ability to interact with specific molecular targets. For instance, it can inhibit enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is involved in bacterial cell wall synthesis . This inhibition disrupts the cell wall formation, leading to bacterial cell death. Additionally, its nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxylate Derivatives

Substituent-Driven Electronic and Structural Variations

The biological and physicochemical properties of thiazole carboxylates are highly dependent on substituents. Key analogs and their distinctions are summarized below:

Table 1: Structural and Electronic Comparisons

Key Observations :

- Electron-Withdrawing Groups: The nitro group in the target compound reduces the HOMO-LUMO gap compared to non-conjugated analogs (e.g., trimethoxybenzamido derivatives), enhancing charge-transfer interactions .

- Bioactivity : Trimethoxybenzamido derivatives exhibit AChE inhibition, suggesting that bulky substituents may favor enzyme binding . In contrast, hydrazinyl-linked nitro analogs (e.g., compound in ) show planar geometries conducive to π-π stacking in crystal packing .

Key Observations :

- Antioxidant Activity : The target compound’s nitrobenzamido group contributes to moderate free radical scavenging (%FRSA: 84.46), outperforming methoxybenzylidene analogs (TAC: 269.08 µg AAE/mg) .

- Antitumor Potential: Diethylamino propanamido derivatives show potent activity against leukemia cells (IC50: 12 µM), highlighting the role of basic side chains in cytotoxicity .

- Enzyme Inhibition : Trimethoxybenzamido derivatives target AChE, suggesting substituent bulkiness enhances enzyme interaction .

Molecular Docking and Computational Insights

- Hydrazinyl Analogs : The planar structure of Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate facilitates π-π stacking with aromatic residues in proteins, as confirmed by SC-XRD .

- β-Catenin Binding : Dioxoisoindolinyl analogs (e.g., 5a) exhibit in silico binding to β-catenin, a key colorectal cancer target, suggesting nitrobenzamido derivatives may share similar binding modes .

Biological Activity

Ethyl 2-(2-nitrobenzamido)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.

1. Synthesis of Ethyl 2-(2-nitrobenzamido)thiazole-4-carboxylate

The synthesis of ethyl 2-(2-nitrobenzamido)thiazole-4-carboxylate typically involves the following steps:

- Formation of Thiazole Ring : The initial step involves the synthesis of thiazole derivatives through cyclization reactions of appropriate precursors.

- Nitration Reaction : The introduction of the nitro group is achieved via electrophilic nitration, which can be performed on a substituted benzamide.

- Esterification : The final compound is obtained by esterification with ethyl alcohol, yielding ethyl 2-(2-nitrobenzamido)thiazole-4-carboxylate.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit broad-spectrum antimicrobial activities. Ethyl 2-(2-nitrobenzamido)thiazole-4-carboxylate has been evaluated for its efficacy against various bacterial strains. In a study assessing antimicrobial activity, this compound demonstrated significant inhibitory effects against:

- Bacillus subtilis

- Aspergillus niger

The Minimum Inhibitory Concentration (MIC) values were determined, showing that compounds with nitro and amino substituents had enhanced activity compared to other derivatives .

Anticancer Activity

Thiazole derivatives, including ethyl 2-(2-nitrobenzamido)thiazole-4-carboxylate, have shown promising results in anticancer assays. A notable study highlighted its potential as an inhibitor against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma). The compound's mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Other Biological Activities

The compound also exhibits other biological activities such as:

- Anti-inflammatory Effects : Thiazole derivatives are known to modulate inflammatory pathways, potentially providing relief in inflammatory conditions.

- Antioxidant Activity : Ethyl 2-(2-nitrobenzamido)thiazole-4-carboxylate has shown capacity to scavenge free radicals, contributing to its protective effects against oxidative stress .

3. Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives:

4. Conclusion

Ethyl 2-(2-nitrobenzamido)thiazole-4-carboxylate presents a promising profile in terms of biological activity, particularly in antimicrobial and anticancer domains. Its diverse mechanisms of action warrant further investigation to fully understand its potential therapeutic applications. Continued research may lead to the development of new drugs targeting various diseases based on this compound's framework.

Q & A

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Answer : Key challenges include:

- Racemization : Minimize by using low-temperature amide couplings (0°C) and chiral auxiliaries.

- Purification : Replace column chromatography with crystallization (e.g., ethanol/water).

- Catalyst loading : Optimize asymmetric catalysis (e.g., Pd/BINAP for Suzuki coupling) to reduce costs. Process analytical technology (PAT) monitors critical quality attributes in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.